molecular formula C16H16FNO4S B2690682 Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 359588-68-4

Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2690682
CAS RN: 359588-68-4
M. Wt: 337.37
InChI Key: AJFPYLYAZVXEFD-UHFFFAOYSA-N
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Description

Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MFS, is a chemical compound that has gained significant attention in the scientific research community. This compound is a glycine derivative and is commonly used in the synthesis of various pharmaceuticals.

Scientific Research Applications

Polymer Electrolytes

One application of related compounds involves the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, highlighting a method to integrate guanidinium into stable phenyl rings without harmful side reactions. This technique offers precise control over cation functionality, essential for developing advanced polymer electrolytes with potential applications in energy storage and conversion devices (Kim et al., 2011).

Antiandrogen Activity

Compounds structurally related to "Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" have been synthesized and evaluated for antiandrogen activity. The study identified potent antiandrogens through the synthesis of 3-(substituted thio)-2-hydroxypropionanilides and their corresponding sulfones and sulfoxides, offering insights into designing new therapeutics for androgen-responsive diseases (Tucker et al., 1988).

Electrophoretic Deposition

Another application involves the use of N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for polymerizing 2-oxazolines, leading to the successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These polymers, combined with bioactive glass through electrophoretic deposition, show potential in biocompatible coatings and hybrid materials for medical applications (Hayashi & Takasu, 2015).

Electrochemical Capacitor Applications

The synthesis and evaluation of electroactive polymers derived from 3-(4-fluorophenyl)thiophene and related compounds for electrochemical capacitor applications demonstrate the importance of molecular structure on the performance of energy storage devices. These findings contribute to the development of materials with improved energy and power densities for supercapacitors (Ferraris et al., 1998).

properties

IUPAC Name

methyl 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-12-7-9-13(10-8-12)23(20,21)18(11-16(19)22-2)15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPYLYAZVXEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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